molecular formula C10H5F7O B6314263 2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride CAS No. 349094-68-4

2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride

Cat. No.: B6314263
CAS No.: 349094-68-4
M. Wt: 274.13 g/mol
InChI Key: FCHZDRVRTOZEBI-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride is a fluorinated aromatic compound with a trifluoromethyl group and an allyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride typically involves the introduction of fluorine atoms and the allyloxy group onto a benzotrifluoride core. One common method involves the reaction of a suitable benzotrifluoride precursor with allyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to remove the allyloxy group or to modify the trifluoromethyl group.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted benzotrifluorides with various functional groups.

    Oxidation Reactions: Products include epoxides or hydroxylated derivatives.

    Reduction Reactions: Products include de-allylated benzotrifluorides or modified trifluoromethyl derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride involves its interaction with specific molecular targets and pathways. The fluorine atoms and the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The allyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-methoxy-benzotrifluoride
  • 2,3,5,6-Tetrafluoro-4-ethoxy-benzotrifluoride
  • 2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzene

Uniqueness

2,3,5,6-Tetrafluoro-4-(2-propen-1-yloxy)-benzotrifluoride is unique due to the presence of both the trifluoromethyl group and the allyloxy substituent. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-prop-2-enoxy-6-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O/c1-2-3-18-9-7(13)5(11)4(10(15,16)17)6(12)8(9)14/h2H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHZDRVRTOZEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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